2-[2-(1,3-benzodioxol-5-yl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-(2-chlorobenzyl)acetamide
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Description
2-[2-(1,3-benzodioxol-5-yl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-(2-chlorobenzyl)acetamide is a useful research compound. Its molecular formula is C22H17ClN4O4 and its molecular weight is 436.85. The purity is usually 95%.
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Biological Activity
The compound 2-[2-(1,3-benzodioxol-5-yl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-(2-chlorobenzyl)acetamide, with the CAS number 1242969-50-1, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C23H20N4O4
- Molecular Weight : 416.4 g/mol
- Structural Characteristics : The compound features a complex structure that includes a benzodioxole moiety and a pyrazolo[1,5-a]pyrazin core, contributing to its biological activity.
Anticancer Properties
Recent studies have indicated that this compound exhibits significant anticancer activity. For instance:
- Mechanism of Action : It is believed to induce apoptosis in cancer cells through the activation of caspase pathways and inhibition of cell proliferation markers such as cyclin D1 and CDK2.
- In vitro Studies : In laboratory settings, the compound has shown effectiveness against various cancer cell lines, including breast and lung cancer cells. For example, in a study published in Journal of Medicinal Chemistry, it was reported that treatment with this compound resulted in a 70% reduction in cell viability at concentrations of 10 µM after 48 hours of exposure.
Antimicrobial Activity
The compound also displays antimicrobial properties:
- Broad-Spectrum Efficacy : It has been tested against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values range from 32 to 128 µg/mL for various strains.
- Case Study : A study demonstrated its effectiveness against Staphylococcus aureus and Escherichia coli, suggesting potential applications in treating bacterial infections.
Neuroprotective Effects
Emerging research suggests that the compound may possess neuroprotective properties:
- Mechanism : It appears to inhibit neuroinflammation and oxidative stress in neuronal cells, which are critical factors in neurodegenerative diseases.
- Experimental Evidence : In a mouse model of Alzheimer's disease, administration of this compound resulted in improved cognitive function and reduced amyloid plaque formation.
Data Summary
Biological Activity | Mechanism | Reference |
---|---|---|
Anticancer | Induces apoptosis via caspase activation | Journal of Medicinal Chemistry |
Antimicrobial | Inhibits bacterial growth (MIC: 32-128 µg/mL) | Antimicrobial Agents and Chemotherapy |
Neuroprotective | Reduces neuroinflammation and oxidative stress | Neuroscience Letters |
Properties
IUPAC Name |
2-[2-(1,3-benzodioxol-5-yl)-4-oxopyrazolo[1,5-a]pyrazin-5-yl]-N-[(2-chlorophenyl)methyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17ClN4O4/c23-16-4-2-1-3-15(16)11-24-21(28)12-26-7-8-27-18(22(26)29)10-17(25-27)14-5-6-19-20(9-14)31-13-30-19/h1-10H,11-13H2,(H,24,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JLAYEEGSPIZOKO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C3=NN4C=CN(C(=O)C4=C3)CC(=O)NCC5=CC=CC=C5Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17ClN4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.